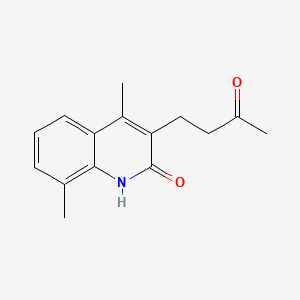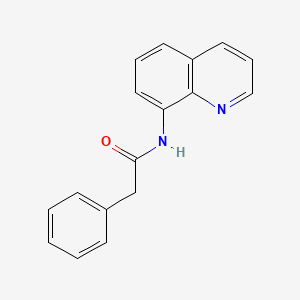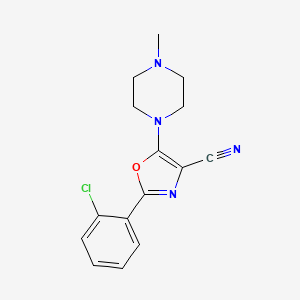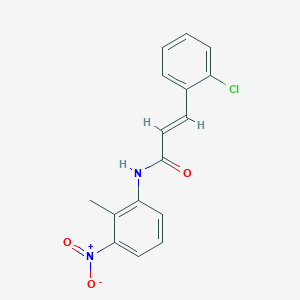
4,8-dimethyl-3-(3-oxobutyl)-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-dimethyl-3-(3-oxobutyl)-2(1H)-quinolinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMQD and has been found to have various biochemical and physiological effects. In
作用机制
The mechanism of action of DMQD is not well understood. However, it is believed to interact with metal ions through coordination bonds. DMQD has also been found to generate reactive oxygen species upon excitation, which can lead to cell death in photodynamic therapy.
Biochemical and Physiological Effects:
DMQD has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer treatment. DMQD has also been found to have antioxidant properties, which can help protect cells from oxidative stress.
实验室实验的优点和局限性
One of the advantages of DMQD is its fluorescent properties, which make it a useful tool for detecting metal ions. DMQD is also relatively easy to synthesize, which makes it an accessible compound for scientific research. However, one of the limitations of DMQD is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions related to DMQD. One potential area of research is the development of DMQD-based sensors for the detection of metal ions in biological samples. Another area of research is the optimization of DMQD for photodynamic therapy. Additionally, DMQD can be further explored for its potential applications in the field of organic electronics.
Conclusion:
In conclusion, DMQD is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects and has been used as a fluorescent probe, photosensitizer, and potential cancer treatment. Despite its potential advantages, DMQD also has limitations that need to be addressed in future research. Overall, DMQD is a promising compound that has the potential to contribute to various fields of scientific research.
合成方法
The synthesis of DMQD involves the reaction of 4,8-dimethylquinoline-2(1H)-one with ethyl acetoacetate in the presence of a base. The reaction leads to the formation of DMQD, which can be further purified using various techniques such as column chromatography.
科学研究应用
DMQD has been found to have various applications in scientific research. It has been used as a fluorescent probe for the detection of various metal ions such as copper, iron, and zinc. DMQD has also been used as a photosensitizer for photodynamic therapy. In addition, it has been found to have potential applications in the field of organic electronics.
属性
IUPAC Name |
4,8-dimethyl-3-(3-oxobutyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-5-4-6-12-11(3)13(8-7-10(2)17)15(18)16-14(9)12/h4-6H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQQMRRWZNQLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)N2)CCC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5733054.png)
methanone](/img/structure/B5733058.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733064.png)


![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)

![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)

![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)



